Benazeprilat-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

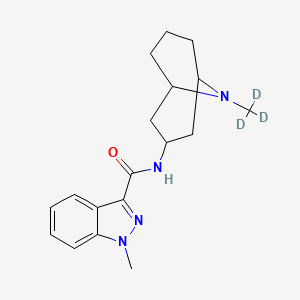

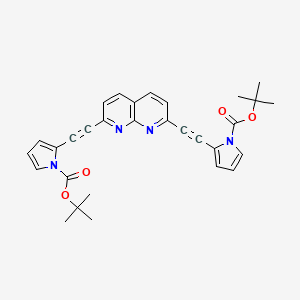

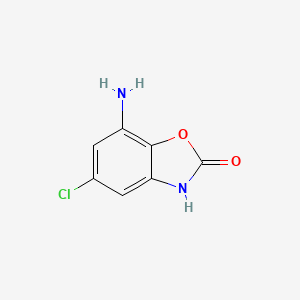

Benazeprilat-d5, also known as this compound, is a useful research compound. Its molecular formula is C22H24N2O5 and its molecular weight is 401.474. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Benazepril, a prodrug of benazeprilat, is effective in treating mild to moderately severe hypertension. It is comparable in efficacy to other antihypertensives like captopril, enalapril, and hydrochlorothiazide (Balfour & Goa, 1991).

In dogs, benazepril significantly influences the renin-angiotensin aldosterone system (RAAS), leading to decreased levels of angiotensin II and aldosterone, while increasing renin activity. This suggests its potential for veterinary applications (Mochel et al., 2015).

The pharmacokinetics of benazeprilat, the active form of benazepril, are stable across various conditions, including renal impairment, hepatic impairment, and aging. This indicates its broad applicability in different patient populations (Gengo & Brady, 1991).

Benazeprilat shows significant effects on left ventricular function in patients with ischemic heart disease. It enhances left ventricular diastolic distensibility and reduces wall stress during diastole (Rousseau et al., 1990).

Benazeprilat has been shown to inhibit NF-κB and TGF-β signaling pathways, reducing inflammation and LV hypertrophy in rats. This suggests its potential for broader applications in inflammatory and hypertrophic conditions (Yan et al., 2013).

Research on the interaction between benazepril and bovine serum albumin (BSA) indicates that benazepril binds to BSA through a dynamic and static quenching mechanism. This provides insights into the pharmacokinetics of benazepril in physiological systems (Wang et al., 2019).

Benazeprilat effectively inhibits angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II, leading to vasodilation and decreased aldosterone secretion (Definitions, 2020).

Mechanism of Action

Target of Action

Benazeprilat-d5, the active metabolite of Benazepril, primarily targets the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RAAS. By inhibiting ACE and subsequently reducing angiotensin II levels, this compound disrupts the RAAS pathway . This disruption leads to a decrease in blood pressure and has downstream effects on cardiovascular health .

Pharmacokinetics

Benazepril, the prodrug of this compound, is rapidly and extensively metabolized in the liver to its active form, Benazeprilat . The absorption, distribution, and elimination of Benazepril and Benazeprilat have been evaluated in healthy subjects, hypertensive patients, and patients with renal or hepatic impairment . The pharmacokinetic properties of this compound are stable over a wide range of conditions .

Biochemical Analysis

Biochemical Properties

Benazeprilat-d5 plays a significant role in biochemical reactions, particularly in the inhibition of the angiotensin-converting enzyme (ACE) . ACE is a crucial enzyme that converts angiotensin I to angiotensin II, a potent vasoconstrictor . By inhibiting ACE, this compound can effectively regulate blood pressure.

Cellular Effects

The effects of this compound on cells are primarily related to its impact on the renin-angiotensin system (RAS). By inhibiting ACE, it prevents the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and decreasing blood pressure . This can influence various cellular processes, including cell signaling pathways and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with ACE. It binds to ACE, inhibiting its activity and preventing the conversion of angiotensin I to angiotensin II . This results in a decrease in blood pressure and has implications for the treatment of hypertension.

Metabolic Pathways

This compound is involved in the RAS pathway, where it interacts with ACE . Its inhibition of ACE can affect metabolic flux and metabolite levels, particularly those related to the RAS pathway.

Properties

IUPAC Name |

(2S)-2-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c25-20(26)14-24-19-9-5-4-8-16(19)11-13-17(21(24)27)23-18(22(28)29)12-10-15-6-2-1-3-7-15/h1-9,17-18,23H,10-14H2,(H,25,26)(H,28,29)/t17-,18-/m0/s1/i1D,2D,3D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADRIHWFJGRSBP-IARVFAGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4'-nitrophenyl Carbonate](/img/structure/B562502.png)

![4-{[(p-Fluorophenyl)imino]methyl}phenol-d4](/img/structure/B562506.png)

![(3S,4aS,8aS)-2-[(3R)-3-Amino-2-hydroxy-4-(phenylsulfanyl)butyl]decahydroisoquinoline-3-carboxylic acid](/img/structure/B562511.png)